molecular formula C6H3ClN2S B1584262 5-Chloro-2,1,3-benzothiadiazole CAS No. 2207-32-1

5-Chloro-2,1,3-benzothiadiazole

Cat. No. B1584262
CAS RN: 2207-32-1
M. Wt: 170.62 g/mol
InChI Key: VRNJWKISMWDTAY-UHFFFAOYSA-N
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Description

5-Chloro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H3ClN2S . It is a cream to pale brown crystalline powder .


Synthesis Analysis

The synthesis of 2,1,3-benzothiadiazole derivatives, which include this compound, can be achieved by Stille or Suzuki reaction . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a 1,2,5-thiadiazole . The compound has a bicyclic structure .


Chemical Reactions Analysis

This compound undergoes standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

This compound is a cream to pale brown crystalline powder . It has a molecular weight of 170.619 Da .

Scientific Research Applications

Pharmacological Properties

5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, a variant of 5-Chloro-2,1,3-benzothiadiazole, exhibits unique pharmacological properties distinct from other myotonolytic drugs like diazepam, baclofen, and dantrolene. It's known for its muscle relaxation effects, achieved through unknown mechanisms. This compound has demonstrated the ability to influence muscle tone and reflexes in various animal models without significant sedative, haemodynamic, or neurochemical effects (Sayers, Bürki, & Eichenberger, 1980).

Synthesis and Material Science

This compound derivatives are used in material science, specifically in the synthesis of compounds for optoelectronic applications. For instance, the compound has been utilized in the synthesis of polymers like PCDTBT and P(Cbz-alt-TBT), which are significant in the field of organic electronics (Lombeck, Matsidik, Komber, & Sommer, 2015).

Light Technology Applications

2,1,3-Benzothiadiazole, the core structure in this compound, is pivotal in photoluminescent compound chemistry. Its derivatives are used in organic light-emitting diodes, solar cells, liquid crystals, dyes, and photovoltaic cells. This makes the compound highly relevant in the development of molecular organic electronic devices (Neto, Lapis, Júnior, & Dupont, 2013).

Antinociceptive Effects

Another variant of this compound, Tizanidine, has shown effectiveness in increasing pain threshold in animal models. It appears to mediate its antinociceptive action through alpha 2-adrenoreceptors, providing insights into its potential therapeutic applications (Nabeshima, Matsuno, Sugimoto, & Kameyama, 1987).

Chemical Reduction Processes

This compound is also involved in chemical reduction processes. A practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines using magnesium and methanol, while tolerating sensitive functional groups like bromo, chloro, cyano, and ester, has been established (Prashad, Liu, & Repič, 2001).

Plant Biology Applications

In plant biology, certain benzothiadiazole derivatives, such as 5-methyl-7-chloro-4-ethoxycarbonylmethoxy-1,2,3-benzothiadiazole, have been observed to control ethylene-induced responses in plants. This demonstrates its potential use in agricultural and botanical studies (Parups, 1973).

Antimicrobial Activity

Imidazobenzothiadiazole derivatives, involving 2,1,3-benzothiadiazole, have been explored for their antimicrobial properties. These compounds have been tested for effectiveness against various microbes, indicating their potential in pharmaceutical applications (Reddy, Mouli, & Reddy, 1988).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-2,1,3-benzothiadiazole is not mentioned in the search results, it’s worth noting that benzothiadiazole derivatives have been found to be luminescent, with high emission intensity and quantum efficiency .

Safety and Hazards

When handling 5-Chloro-2,1,3-benzothiadiazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for 5-Chloro-2,1,3-benzothiadiazole are not mentioned in the search results, it’s worth noting that benzothiadiazole derivatives are being intensively studied due to their conductive and optical properties . They are currently used in many fields of science, such as organic light-emitting diode (OLED), solar cells, transistors, molecular imaging, and sensors .

properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNJWKISMWDTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176560
Record name 5-Chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2207-32-1
Record name 5-Chloro-2,1,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2207-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture was prepared by mixing 4.0 g (28 mmol) of 4-chloro-o-phenylenediamine, 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid and was refluxed for one hour. This mixture was cooled and then poured onto ice, and a resultant precipitate was filtered and collected. This precipitate was washed with water till the waste water became neutral and then thoroughly dried to yield 4.6 g of 5-chloro-2,1,3-benzothiadiazole as a crude product (melting point, 50 to 54° C.; yield, 96%). This crude product was vacuum-distilled to yield a pure product of 5-chloro-2,1,3-benzothiadiazole (melting point, 54° C.; yield, 85%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known impurities found in the synthesis of Tizanidine Hydrochloride that involve 5-Chloro-2,1,3-benzothiadiazole?

A1: Research has identified several impurities present during the synthesis of Tizanidine Hydrochloride. Among them, several involve this compound, a key starting material for the drug. These impurities include:

  • Impurity B: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea []
  • Impurity D: S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide []
  • Impurity E: 4-amino-5-chloro-2,1,3-benzothiadiazole []
  • Impurity F: N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine []

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